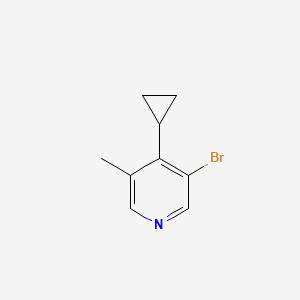
3-Bromo-4-cyclopropyl-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-cyclopropyl-5-methylpyridine is a useful research compound. Its molecular formula is C9H10BrN and its molecular weight is 212.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1 Antiparasitic Activity
Recent studies have investigated the use of pyridine derivatives, including 3-bromo-4-cyclopropyl-5-methylpyridine, as potential antiparasitic agents. For instance, compounds derived from pyridine structures have shown promise against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance potency and selectivity against the parasite .
1.2 Protein Kinase Inhibition
This compound has been identified as a key intermediate in the synthesis of protein kinase inhibitors. These inhibitors play crucial roles in regulating cell cycle and cancer therapies. The compound's ability to modulate kinase activity makes it a valuable building block in the design of novel therapeutic agents targeting various cancers .
Synthetic Applications
2.1 Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis, particularly for creating more complex nitrogen-containing heterocycles. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, facilitating the synthesis of diverse chemical entities .
2.2 Synthesis of PDE4 Inhibitors
This compound has been utilized in the preparation of substituted pyridine-N-oxides, which are known to act as potent phosphodiesterase type 4 (PDE4) inhibitors. These inhibitors are being explored for their therapeutic potential in treating inflammatory diseases and depression .
Table 1: Summary of Research Findings on this compound
Propiedades
Fórmula molecular |
C9H10BrN |
|---|---|
Peso molecular |
212.09 g/mol |
Nombre IUPAC |
3-bromo-4-cyclopropyl-5-methylpyridine |
InChI |
InChI=1S/C9H10BrN/c1-6-4-11-5-8(10)9(6)7-2-3-7/h4-5,7H,2-3H2,1H3 |
Clave InChI |
YWTMGPHEZSJWBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=C1C2CC2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













